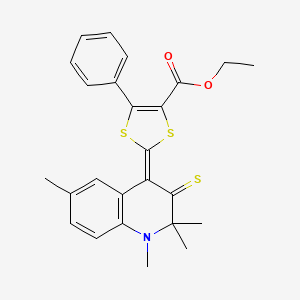
ethyl (2Z)-5-phenyl-2-(1,2,2,6-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-PHENYL-2-[(4Z)-1,2,2,6-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a dithiole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-PHENYL-2-[(4Z)-1,2,2,6-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-PHENYL-2-[(4Z)-1,2,2,6-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The phenyl group and other substituents can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring or other parts of the molecule .
Scientific Research Applications
ETHYL 5-PHENYL-2-[(4Z)-1,2,2,6-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It has shown promise in preliminary studies as an anti-cancer agent and in the treatment of other diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-PHENYL-2-[(4Z)-1,2,2,6-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
ETHYL 5-PHENYL-2-[(4Z)-1,2,2,6-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline core and have similar biological activities.
Dithiole derivatives: These compounds contain the dithiole ring and are known for their electronic properties.
Phenyl-substituted compounds: These compounds have a phenyl group and can undergo similar substitution reactions.
Properties
Molecular Formula |
C25H25NO2S3 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-phenyl-2-(1,2,2,6-tetramethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C25H25NO2S3/c1-6-28-23(27)21-20(16-10-8-7-9-11-16)30-24(31-21)19-17-14-15(2)12-13-18(17)26(5)25(3,4)22(19)29/h7-14H,6H2,1-5H3/b24-19- |
InChI Key |
LXELBZWTAWBULP-CLCOLTQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(S/C(=C/2\C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C)/S1)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C)S1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















